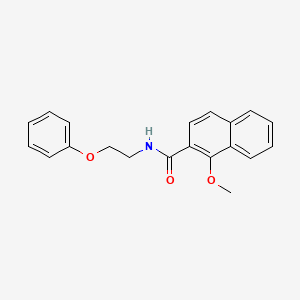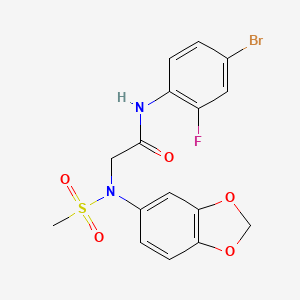
1-methoxy-N-(2-phenoxyethyl)-2-naphthamide
Vue d'ensemble
Description
"1-methoxy-N-(2-phenoxyethyl)-2-naphthamide" is a compound likely involved in organic synthesis and pharmaceutical research due to its structural components. Compounds containing naphthamide, methoxy, and phenoxyethyl groups have been studied for various chemical properties and potential applications in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of naphthamide derivatives often involves catalyzed reactions, regioselective additions, and carbonylations. For example, the synthesis of related naphthyl-propenoic acid, a precursor to anti-inflammatory agents, demonstrates the complexity and precision required in synthesizing such compounds, involving Pd-catalyzed reactions and alkaline hydrolysis (Hiyama et al., 1990).
Molecular Structure Analysis
Molecular structure characterization of similar compounds utilizes techniques like Fourier transform-infrared spectroscopy (FT-IR), NMR, and UV–vis spectral methods. Computational methods like density functional theory (DFT) are also employed to predict and analyze the molecular geometry and electronic structure, providing insights into the compound's reactivity and properties (Patil et al., 2021).
Chemical Reactions and Properties
Naphthamide compounds participate in nucleophilic aromatic substitution reactions, where substituents like methoxy groups are replaced with various nucleophiles, demonstrating the compound's reactivity and potential for derivatization (Hattori et al., 1994).
Applications De Recherche Scientifique
Protecting Group Application in Organic Synthesis
The use of naphthylmethoxymethyl (NAPOM) derivatives as protecting groups for various functional groups such as hydroxy and mercapto groups in organic synthesis has been developed. NAPOM offers mild introduction conditions and selective removal options in the presence of other protecting groups, highlighting its utility in complex synthetic pathways (Takuya Sato, T. Oishi, Kohei Torikai, 2015).
Environmental Biodegradation Studies
Research on Nocardioides sp. strain KP7 has revealed insights into the metabolic pathways involved in the degradation of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene. This study elucidates the enzymatic ring cleavage of 1-hydroxy-2-naphthoate, a process crucial for understanding the biodegradation of hazardous compounds in the environment (K. Adachi, T. Iwabuchi, H. Sano, S. Harayama, 1999).
Photoreactions and Synthetic Applications
Investigations into the photoreactions of naphthyl-containing compounds in various solvents have provided pathways to synthesize secondary amides and other derivatives. These reactions offer insights into harnessing light-induced transformations for the synthesis of complex organic molecules (S. Nishimoto, T. Izukawa, T. Kagiya, 1982).
Interaction Studies with Biological Molecules
Fluorescence spectral studies have been conducted to understand the interactions between naphthalene derivatives and Bovine Serum Albumin (BSA). These studies contribute to our understanding of how such compounds interact with proteins, which is valuable in drug development and biochemistry (K. Ghosh, Sweety Rathi, Deepshikha Arora, 2016).
Green Chemistry Applications
Research into the use of ionic liquids for the regeneration of phenols from ethers highlights a green chemistry approach to chemical transformations. This method demonstrates the potential for sustainable practices in chemical synthesis and processing (Shanthaveerappa K. Boovanahalli, Dong Wook Kim, D. Chi, 2004).
Propriétés
IUPAC Name |
1-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-19-17-10-6-5-7-15(17)11-12-18(19)20(22)21-13-14-24-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGUVEWKQAFIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4584601.png)

![1-(4-fluorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4584611.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4584618.png)
![N-[4-(aminocarbonyl)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4584622.png)
![N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4584633.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B4584650.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4584657.png)
![9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine](/img/structure/B4584663.png)
![6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584664.png)

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide](/img/structure/B4584676.png)
![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)
![3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4584705.png)